5-oxopyrrolidine-2-carbohydrazide is a compound featuring a pyrrolidine ring with a carbonyl group and a carbohydrazide functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structural characteristics of 5-oxopyrrolidine-2-carbohydrazide suggest it may act as a precursor for various derivatives, which can be synthesized through different chemical reactions.
5-oxopyrrolidine-2-carbohydrazide belongs to the class of carbohydrazides, which are characterized by the presence of hydrazine derivatives attached to carbonyl compounds. This compound can be classified under heterocyclic compounds due to the presence of a five-membered pyrrolidine ring. The synthesis of this compound often involves reactions with hydrazines and carbonyl compounds, making it an important intermediate in organic synthesis.
The synthesis of 5-oxopyrrolidine-2-carbohydrazide typically involves several steps:
For example, one method involves reacting 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrazine hydrate in refluxing propan-2-ol, yielding 5-oxopyrrolidine derivatives with good yields .
The molecular structure of 5-oxopyrrolidine-2-carbohydrazide can be represented as follows:
This indicates that the compound contains six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the structure and confirm the presence of functional groups .
5-oxopyrrolidine-2-carbohydrazide can participate in various chemical reactions:
For instance, when 5-oxopyrrolidine-2-carbohydrazide is treated with aromatic aldehydes, it yields substituted hydrazones in good yields .
The mechanism of action for compounds derived from 5-oxopyrrolidine-2-carbohydrazide often involves interactions at a molecular level with biological targets. For example:
The detailed mechanism usually depends on the specific biological target and requires further investigation through biological assays.
The physical properties of 5-oxopyrrolidine-2-carbohydrazide include:
Chemical properties include:
Characterization techniques such as NMR and IR spectroscopy provide insights into its structural integrity and functional groups .
5-oxopyrrolidine-2-carbohydrazide has several applications in scientific research:
Research continues to explore its full potential in various fields, particularly in drug development and synthetic organic chemistry .
The structural hybrid 5-oxopyrrolidine-2-carbohydrazide integrates two pharmacologically significant motifs: a pyrrolidinone scaffold and a hydrazone moiety. This combination enables diverse molecular interactions with biological targets, driving its utility in addressing complex therapeutic challenges. As antimicrobial resistance escalates and oncology demands expand, this compound class offers adaptable chemical frameworks for novel drug development.
Pyrrolidinone (5-oxopyrrolidine) rings are heterocyclic frameworks characterized by a lactam group facilitating hydrogen bonding with biological targets. This scaffold enhances pharmacokinetic properties such as membrane permeability and metabolic stability. In triple-negative breast cancer (MDA-MB-231), melanoma (A375), and prostate adenocarcinoma (PPC-1) models, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reduced spheroid growth in 3D cultures and inhibited cell migration by >60% in wound-healing assays. Hydrazone derivatives like 9f (bearing N'-(4-methylbenzylidene) demonstrated potent cytotoxicity (IC50 values 1.2–5.8 µM) in these assays, attributed to the pyrrolidinone’s role in stabilizing target binding [1] [4].
Table 1: Anticancer Activity of Pyrrolidinone-Hydrazone Hybrids
Compound | Cancer Cell Line | Activity (IC50, µM) | Primary Mechanism |
---|---|---|---|
9f | PPC-1 (Prostate) | 1.8 | Cytotoxicity in 3D models |
9f | A375 (Melanoma) | 2.1 | Cytotoxicity in 3D models |
9e | MDA-MB-231 (Breast) | 5.8 | Cell migration inhibition |
12 (Hydroxynaphthyl) | IGR39 (Melanoma) | 1.5 | Multikinase inhibition (BRAF) |
8 (Hydroxybenzylidene) | Panc-1 (Pancreatic) | 3.2 | Spheroid viability reduction |
Protein kinase inhibition studies reveal that pyrrolidinone derivatives like compound 12 (2-hydroxynaphthalenylmethylene derivative) bind non-receptor tyrosine kinases (SRC) and serine/threonine kinases (BRAF) with affinities of −11.174 to −11.471 kcal/mol. This dual inhibition disrupts MAPK/ERK pathways in melanoma and pancreatic carcinoma, confirming the scaffold’s versatility in targeting oncogenic signaling cascades [4].
The hydrazone group (–NHN=CH–) confers molecular flexibility and chelating capacity, enabling interactions with metal ions or biological macromolecules. In anti-inflammatory studies, N-pyrrolylcarbohydrazide derivatives suppressed carrageenan-induced paw edema in rats by >40% at 20 mg/kg, outperforming diclofenac in late-phase inflammation. Compound 1A reduced edema by 50% (p < 0.001) at 3 hours post-administration, attributable to the hydrazone’s modulation of prostaglandin synthesis pathways [2].
In oncology, hydrazones enhance anticancer efficacy through tubulin polymerization inhibition and pro-apoptotic signaling. Benzimidazol-2-yl hydrazones (e.g., H8d) inhibit tubulin assembly (IC50 = 1.2 µM), arresting cell cycles at G2/M phase. Molecular docking confirms hydrogen bonding between the hydrazone’s azomethine nitrogen and tubulin’s β-subunit residues, validating its role as a disruptor of microtubule dynamics [6]. For kinase inhibition, hydrazone-linked diphenylamine derivatives (e.g., compound 4) suppress VEGFR-2 by 80.06% at 5 µM, curtailing angiogenesis in breast cancer models [4].
Multidrug-resistant (MDR) Gram-negative bacteria—notably carbapenem-resistant Enterobacterales (CRE)—cause >1.5 million infections annually in low/middle-income countries (LMICs). Alarmingly, only 6.9% of patients receive appropriate antibiotics due to manufacturing complexities and limited drug accessibility [7]. Hydrazone derivatives address this gap by countering resistance mechanisms:
Novel hydrazone-based antibiotics under development include AP-001 (ArrePath), a first-in-class inhibitor targeting a conserved bacterial enzyme with no human homolog. Its oral/IV dual administration potential could bridge treatment gaps in outpatient settings, funded by CARB-X to advance lead optimization [10].
Table 2: Hydrazone Derivatives Targeting MDR Pathogens
Resistance Mechanism | Hydrazone Antibiotic Class | Target Pathogens | Development Stage |
---|---|---|---|
Porin modification | Ceftazidime-avibactam | Carbapenem-resistant P. aeruginosa | Approved (2015) |
Efflux pump overexpression | Eravacycline | MDR Acinetobacter baumannii | Approved (2018) |
β-lactamase production | Aztreonam-avibactam | Metallo-β-lactamase producers | Phase III trials |
Novel target inhibition | AP-001 (ArrePath) | MDR Enterobacterales | Lead optimization |
Artificial intelligence platforms accelerate hydrazone antibiotic discovery. ArrePath’s machine-learning-driven design identified inhibitors with >90% efficacy against MDR Enterobacterales in murine models, highlighting hydrazones’ adaptability in overcoming resistance [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3